2,4,6-Triphenoxybenzene-1,3,5-triamine
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Overview
Description
2,4,6-Triphenoxybenzene-1,3,5-triamine is an organic compound characterized by the presence of three phenoxy groups attached to a benzene ring, which is further substituted with three amino groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Triphenoxybenzene-1,3,5-triamine typically involves the nucleophilic substitution of cyanuric chloride with phenol derivatives. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction is usually performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance the solubility of the reactants and products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Triphenoxybenzene-1,3,5-triamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The phenoxy groups can be reduced to phenol groups using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo further substitution reactions, where the phenoxy or amino groups are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while reduction of the phenoxy groups can yield phenol derivatives .
Scientific Research Applications
2,4,6-Triphenoxybenzene-1,3,5-triamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties
Mechanism of Action
The mechanism of action of 2,4,6-Triphenoxybenzene-1,3,5-triamine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and amino groups can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but with triazine instead of benzene.
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Contains amino groups similar to 2,4,6-Triphenoxybenzene-1,3,5-triamine but with a triazine core
Uniqueness
This compound is unique due to its combination of phenoxy and amino groups on a benzene ring, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
2,4,6-triphenoxybenzene-1,3,5-triamine |
InChI |
InChI=1S/C24H21N3O3/c25-19-22(28-16-10-4-1-5-11-16)20(26)24(30-18-14-8-3-9-15-18)21(27)23(19)29-17-12-6-2-7-13-17/h1-15H,25-27H2 |
InChI Key |
BRAPMHAKABDYDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=C(C(=C2N)OC3=CC=CC=C3)N)OC4=CC=CC=C4)N |
Origin of Product |
United States |
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